molecular formula C27H26Cl2N2O9 B11054253 Ethyl 5-{3-[(3,4-dichlorobenzyl)amino]-1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

Ethyl 5-{3-[(3,4-dichlorobenzyl)amino]-1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B11054253
M. Wt: 593.4 g/mol
InChI Key: FKOHXOJKMWWBBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 5-[3-[(3,4-DICHLOROBENZYL)AMINO]-1-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[3-[(3,4-DICHLOROBENZYL)AMINO]-1-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE typically involves multi-step organic reactions. Key steps may include:

  • Formation of the benzodioxole ring system.
  • Introduction of the dichlorobenzylamine moiety.
  • Coupling reactions to form the pyridinecarboxylate core.
  • Final esterification to yield the ethyl ester.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[3-[(3,4-DICHLOROBENZYL)AMINO]-1-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions at the aromatic rings.

    Hydrolysis: Cleavage of the ester bond to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and acids or bases for hydrolysis.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while hydrolysis would produce carboxylic acids.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 5-[3-[(3,4-DICHLOROBENZYL)AMINO]-1-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE would depend on its specific interactions with molecular targets. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other pyridinecarboxylates, benzodioxole derivatives, or dichlorobenzylamine-containing molecules.

Uniqueness

ETHYL 5-[3-[(3,4-DICHLOROBENZYL)AMINO]-1-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C27H26Cl2N2O9

Molecular Weight

593.4 g/mol

IUPAC Name

ethyl 5-[3-[(3,4-dichlorophenyl)methylamino]-1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C27H26Cl2N2O9/c1-4-38-27(35)16-11-31-26(34)21(22(16)33)14(9-20(32)30-10-13-5-6-17(28)18(29)7-13)15-8-19(36-2)24-25(23(15)37-3)40-12-39-24/h5-8,11,14H,4,9-10,12H2,1-3H3,(H,30,32)(H2,31,33,34)

InChI Key

FKOHXOJKMWWBBP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC(=O)C(=C1O)C(CC(=O)NCC2=CC(=C(C=C2)Cl)Cl)C3=CC(=C4C(=C3OC)OCO4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.